3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
“3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Indole Derivatives: Compounds containing the indole moiety.
Uniqueness
The uniqueness of “3-allyl-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one” lies in its combination of the indole and thiazolidinone structures. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-9-18-12-8-6-5-7-11(12)13(15(18)20)14-16(21)19(10-4-2)17(22)23-14/h4-8H,2-3,9-10H2,1H3/b14-13- |
InChI Key |
SGROJWVZHRAJOM-YPKPFQOOSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC=C)C1=O |
Origin of Product |
United States |
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